(2,3-Dibromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(phenyl)methanone
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Overview
Description
(2,3-Dibromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(phenyl)methanone is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of two bromine atoms and a phenyl group attached to the benzoxazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dibromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(phenyl)methanone typically involves the bromination of a benzoxazine precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the benzoxazine ring, followed by bromination and subsequent functionalization with a phenyl group. The reaction conditions are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dibromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, forming debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, debrominated derivatives, and oxidized compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2,3-Dibromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,3-Dibromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. The bromine atoms and the benzoxazine ring play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1,4-naphthoquinone: Another brominated compound with similar reactivity.
2-(3,5-Dibromo-4-hydroxyphenyl)imidazo[4,5-f][1,10]phenanthroline: A compound with similar bromine substitution patterns.
2,3-Dibromo-1,4-butanediol: A dibrominated compound with different functional groups.
Uniqueness
(2,3-Dibromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(phenyl)methanone is unique due to its specific benzoxazine core structure and the presence of both bromine atoms and a phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
68466-17-1 |
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Molecular Formula |
C15H11Br2NO2 |
Molecular Weight |
397.06 g/mol |
IUPAC Name |
(2,3-dibromo-2,3-dihydro-1,4-benzoxazin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C15H11Br2NO2/c16-13-14(17)20-12-9-5-4-8-11(12)18(13)15(19)10-6-2-1-3-7-10/h1-9,13-14H |
InChI Key |
KVFLBJZHHCSNIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(C(OC3=CC=CC=C32)Br)Br |
Origin of Product |
United States |
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